molecular formula C20H25N3O4S2 B2809983 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 681237-31-0

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2809983
CAS No.: 681237-31-0
M. Wt: 435.56
InChI Key: OXUCQDHFNXTMED-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a dual kinase inhibitor, particularly targeting casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its dual kinase inhibitory activity, targeting both CK2 and GSK3β simultaneously. This dual inhibition is crucial for preventing the deactivation of PTEN more efficiently compared to compounds that target only one kinase .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCQDHFNXTMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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